molecular formula C19H21NO2 B1271973 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol CAS No. 849021-34-7

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Cat. No. B1271973
M. Wt: 295.4 g/mol
InChI Key: YWDAXHITZJHBQM-UHFFFAOYSA-N
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Description

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol is a compound that is structurally related to a class of organic compounds known as benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. In the context of the provided research, various benzoxazole derivatives have been synthesized and investigated for their chemical and physical properties, as well as their potential applications in materials science and organic synthesis .

Synthesis Analysis

The synthesis of benzoxazole derivatives can involve multiple steps, starting from readily available precursors. For instance, 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol was synthesized from L-aspartic acid through a series of reactions including esterification, N-benzoylation, Dakin-West reaction, cyclization, and reduction, achieving an overall yield of about 31.2% . Similarly, 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone was synthesized using triethylamine in ethanol under reflux conditions . These methods demonstrate the versatility of synthetic approaches to benzoxazole derivatives.

Molecular Structure Analysis

Chemical Reactions Analysis

Benzoxazole derivatives can participate in a variety of chemical reactions. The copper-catalyzed oxidative reaction of tosylmethylisocyanide with benzyl alcohols is an example of a reaction that leads to the formation of oxazolone derivatives . Additionally, the reaction of 2-(2-aminophenyl)ethanols with acid chlorides followed by dehydration yields benzoxazepine derivatives . These reactions highlight the reactivity of benzoxazole derivatives and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the photophysical properties of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene were investigated, revealing high fluorescence quantum yields and a bathochromic shift due to aggregation . The electrochemical properties of the same compound showed irreversible oxidation and reversible reduction, indicating its potential as a smart material . The investigation of triplet states of benzoxazole derivatives by transient absorption spectroscopy and ab initio calculations further demonstrates the complex photophysical behavior of these compounds .

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol has been utilized in the synthesis and characterization of novel compounds in coordination chemistry. For example, Bıyıklıoğlu, Ömeroğlu, and Alp (2016) synthesized new amphiphilic axially-disubstituted silicon(IV) phthalocyanines using derivatives of this compound. These compounds were characterized for their electrochemical properties, showing interesting voltammetric behaviors with potential applications in electronic and photonic devices (Bıyıklıoğlu et al., 2016).

Applications in Antimicrobial Research

In antimicrobial research, derivatives of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol have been synthesized and screened for potential antimicrobial activity. Gadegoni, Manda, and Shivaprasad (2013) developed novel benzoxazole compounds with promising antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Gadegoni et al., 2013).

Photophysical Properties and Applications

The compound has also been studied for its photophysical properties. Nagaoka et al. (1993) investigated the properties of 2-(2'-hydroxyphenyl)-benzoxazole, a related compound, through transient absorption spectroscopy and ab initio calculations, suggesting applications in photonics and material sciences (Nagaoka et al., 1993).

Green Synthesis and Characterization

Additionally, the green synthesis of benzoxazole derivatives, including those related to 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol, has been explored. Padole et al. (2020) emphasized the economic viability and environmental friendliness of these methods, indicating a shift towards more sustainable chemical synthesis practices (Padole et al., 2020).

Fluorescent Nanomaterials and Sensor Development

The derivatives of this compound have also been explored for their potential in creating fluorescent nanomaterials and sensors. Ghodbane et al. (2012) demonstrated that minor chemical modifications in benzoxazole derivatives can significantly affect the formation of fluorescent nanomaterials, indicating their utility in developing optical sensors and imaging tools (Ghodbane et al., 2012).

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11,16,21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDAXHITZJHBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375478
Record name 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

CAS RN

849021-34-7
Record name α-[4-(1,1-Dimethylethyl)phenyl]-2-benzoxazoleethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849021-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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